Studies investigate the potential of hexyl acetate, along with other volatile compounds, to inhibit the growth of pathogenic bacteria like E. coli, Salmonella enteritidis, and Listeria monocytogenes in minimally processed foods []. This research explores its application in extending shelf life and improving food safety [].
Researchers use hexyl acetate to understand flavor perception and preferences. Its fruity aroma makes it a model compound for studying flavor interactions and delivery mechanisms in food products.
While hexyl acetate is generally recognized as safe (GRAS) for human consumption by the US Food and Drug Administration (FDA), occupational exposure limits exist due to its mild irritant properties [].
Hexyl acetate is an organic compound classified as an ester, with the molecular formula . This colorless liquid possesses a mild sweet odor reminiscent of fruits, making it appealing for various applications, particularly in the food and fragrance industries. Hexyl acetate is primarily used as a solvent for resins, polymers, fats, and oils, and it also serves as a paint additive to enhance dispersion on surfaces . Naturally occurring in fruits such as apples and plums, it contributes to their characteristic aromas and flavors .
Additionally, hexyl acetate can participate in transesterification, where it reacts with other alcohols to form different esters. The reaction typically requires an acid or base catalyst to proceed effectively .
Hexyl acetate exhibits low toxicity but can cause irritation upon inhalation or skin contact. It is classified as a moderate health hazard due to its potential effects on the respiratory system and skin . In terms of biological activity, hexyl acetate has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains, which may contribute to its use in food preservation .
The synthesis of hexyl acetate is primarily achieved through the esterification of acetic acid with n-hexanol. This reaction can be facilitated by using various catalysts such as sulfuric acid or cation exchange resins. Key parameters influencing the reaction include temperature, catalyst concentration, and the mole ratio of reactants. A notable method involves using reactive distillation, which combines reaction and separation processes to drive the equilibrium towards product formation more efficiently .
Hexyl acetate's unique combination of fruity aroma and moderate volatility makes it particularly suitable for flavoring and fragrance applications. Its higher molecular weight compared to butyl and ethyl acetates contributes to its distinctive properties as a solvent and flavoring agent.
Research into the interactions of hexyl acetate with other substances has shown that it can react vigorously with strong oxidizing agents. Its flammability poses risks under certain conditions; thus, safety measures are essential when handling this compound . Interaction studies also suggest that hexyl acetate may enhance the solubility of certain compounds in organic solvents, making it valuable in formulation chemistry.
Hexyl acetate, like many esters, has been known and studied for its characteristic aroma and presence in natural sources for many decades. Esters such as hexyl acetate were first identified and characterized in the context of natural product chemistry and flavor science in the early to mid-20th century. The compound's identification was closely linked to the development of analytical techniques such as gas chromatography and mass spectrometry, which allowed for precise characterization of volatile organic compounds in fruits and flowers. Its use in flavorings and fragrances has driven further research into its synthesis and properties. While specific historical discovery details are sparse, hexyl acetate's role as a naturally occurring ester and synthetic flavoring agent has been well established over the past century.
Hexyl acetate occurs naturally in various fruits and flowers, contributing to their characteristic aromas. It is commonly found in apples, pears, and other fruits where it acts as a natural flavor component. The compound is biosynthesized in plants through enzymatic esterification processes involving hexanol and acetic acid derivatives. This natural occurrence is significant in the flavor and fragrance industries, where hexyl acetate is valued for its pleasant fruity scent.
In contrast, synthetic production of hexyl acetate is typically achieved via chemical esterification of hexanol with acetic acid or through transesterification methods. Industrial synthesis allows for the production of high-purity hexyl acetate for use in perfumes, flavorings, coatings, and solvents. Synthetic hexyl acetate is chemically identical to the naturally occurring molecule but is produced in larger quantities to meet commercial demand. The synthetic route provides consistency and scalability that natural extraction cannot match.
Hexyl acetate possesses the molecular formula C₈H₁₆O₂, corresponding to a molecular weight of 144.21 grams per mole [1] [2] [3] [4]. The compound exists under Chemical Abstracts Service (CAS) Registry Number 142-92-7 [3] [4] [5] and carries the International Union of Pure and Applied Chemistry (IUPAC) name "hexyl acetate" [3] [6]. The structural representation through the International Chemical Identifier (InChI) key AOGQPLXWSUTHQB-UHFFFAOYSA-N provides a unique computational identifier for this molecular entity [3] [6].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₆O₂ | Multiple sources [1] [2] [3] [4] |
Molecular Weight (g/mol) | 144.21 | Multiple sources [1] [2] [3] [4] |
CAS Registry Number | 142-92-7 | Multiple sources [3] [4] [5] |
IUPAC Name | hexyl acetate | NIST WebBook [3] [6] |
InChI Key | AOGQPLXWSUTHQB-UHFFFAOYSA-N | NIST WebBook [3] [6] |
The molecular structure comprises an acetate functional group (CH₃COO-) esterified to a linear hexyl chain (C₆H₁₃-), forming the complete ester linkage characteristic of aliphatic acetates. This structural arrangement places hexyl acetate within the broader classification of carboxylic acid esters, specifically as an acetate ester derived from hexanol and acetic acid [7] [8].
Hexyl acetate demonstrates minimal stereochemical complexity due to its linear aliphatic structure. The compound does not possess any chiral centers or geometric isomerism in its primary form (normal hexyl acetate). Research indicates that hexyl acetate does not have any isomers commonly used in perfumery applications [9], suggesting that the normal (linear) isomer represents the primary commercial and research focus.
However, positional isomers of hexyl acetate do exist, including secondary and tertiary hexyl acetate variants. The secondary hexyl acetate (CAS 108-84-9) represents one such structural isomer, possessing the same molecular formula but differing in the position of the acetate group attachment to the hexyl chain [10] [11]. These isomeric forms exhibit distinct physical and chemical properties, including different boiling points and fragmentation patterns in mass spectrometry.
Hexyl acetate exhibits a boiling point ranging from 168°C to 172°C under standard atmospheric pressure conditions [2] [12] [13] [14]. Multiple experimental determinations have consistently reported values within this range, with specific measurements including 169°C [15], 170°C [16] [14], and 168-170°C [2] [13]. The variation in reported values likely reflects differences in measurement conditions and sample purity.
The vapor pressure of hexyl acetate at 25°C has been determined as 1.39 millimeters of mercury (mmHg) [17], equivalent to approximately 0.18 kilopascals. This relatively low vapor pressure reflects the compound's moderate volatility at room temperature, which is consistent with its molecular weight and intermolecular forces.
Critical properties include a critical temperature of 618.4 K (345.3°C) [18] and an estimated critical pressure of approximately 2.49 megapascals. These critical parameters are essential for understanding phase behavior under extreme conditions and for process design applications.
Property | Value | Source |
---|---|---|
Boiling Point (K) | 441-445 | Multiple [2] [19] [13] |
Critical Temperature (K) | 618.4 | NIST WTT [18] |
Critical Pressure (MPa) | 2.49 | Estimated |
Vapor Pressure at 298 K (kPa) | 0.18 | Calculated |
Phase equilibrium behavior of hexyl acetate in binary and ternary mixtures has been extensively studied due to its importance in separation processes and reactive distillation applications. Research has demonstrated complex phase behavior when hexyl acetate is combined with water, alcohols, and other organic solvents [20] [21].
In water-containing systems, hexyl acetate exhibits limited miscibility, forming distinct liquid-liquid equilibria. Studies of ternary systems containing water, methanol, and hexyl acetate at 298.15 K have revealed significant immiscibility regions [21]. The compound's hydrophobic nature, characterized by a logarithmic partition coefficient (log P) of approximately 2.87 [9], contributes to its preferential solubility in organic phases over aqueous phases.
Binary mixture studies with various solvents have shown that hexyl acetate forms ideal to slightly non-ideal solutions with other esters and hydrocarbons. Research on mixtures with tetrahydrofuran, 1,4-dioxane, anisole, and butyl vinyl ether demonstrated negative excess volumes and deviations in isentropic compressibility, indicating favorable intermolecular interactions [22] [23].
High-pressure phase behavior studies with carbon dioxide have revealed interesting supercritical extraction possibilities. Isothermal vapor-liquid equilibrium measurements for binary mixtures of carbon dioxide with hexyl acetate at temperatures from 333.15 K to 413.15 K and pressures up to 20 megapascals showed typical Type I phase behavior with moderate solubility enhancement under supercritical conditions [24].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of hexyl acetate through characteristic chemical shift patterns. Proton (¹H) NMR spectra recorded at 90 MHz in deuterated chloroform (CDCl₃) reveal distinct resonance patterns consistent with the acetate and hexyl moieties [25] [26].
The acetate methyl group appears as a sharp singlet at approximately 2.04 parts per million (ppm), representing the three equivalent protons of the CH₃CO- group. The hexyl chain produces a complex multiplet pattern in the aliphatic region (0.8-4.2 ppm), with the -OCH₂- protons appearing as a triplet around 4.1 ppm due to coupling with adjacent methylene protons [25].
Carbon-13 (¹³C) NMR spectroscopy at 15.09 MHz in CDCl₃ provides complementary structural information [27]. The carbonyl carbon appears at approximately 170 ppm, characteristic of ester carbonyls. The acetate methyl carbon resonates around 21 ppm, while the hexyl chain carbons appear in the typical aliphatic region between 14-65 ppm [27] [28].
Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the ester functional group and aliphatic structure. The carbonyl (C=O) stretch appears as a strong absorption around 1735 cm⁻¹, typical of aliphatic esters [29] [30]. The C-H stretching vibrations of the alkyl chains appear in the 2850-2960 cm⁻¹ region, while the C-O ester linkage produces absorptions in the 1050-1150 cm⁻¹ range [29] [30] [31] [32].
Mass spectrometric analysis under electron ionization conditions (70 eV) produces characteristic fragmentation patterns that enable structural identification and differentiation from isomeric compounds [33] [34]. The molecular ion peak appears at m/z 144, though it typically exhibits low intensity due to extensive fragmentation [33].
The base peak occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), which is characteristic of acetate esters [33] [35] [36]. This fragment results from α-cleavage adjacent to the carbonyl group, representing the most stable fragmentation pathway for acetate esters.
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
43 | 100.0 | CH₃CO⁺ (acetyl cation, base peak) |
61 | 24.7 | CH₃COOH⁺ (acetic acid cation) |
56 | 57.4 | C₄H₈⁺ |
55 | 29.3 | C₄H₇⁺ |
84 | 21.5 | C₆H₁₂⁺ (hexyl loss) |
69 | 17.0 | C₅H₉⁺ |
144 | M⁺ | Molecular ion |
Additional significant fragments include m/z 61 (CH₃COOH⁺), representing the protonated acetic acid fragment, and various hydrocarbon fragments from the hexyl chain. The fragmentation pattern follows typical ester behavior, with preferential cleavage at the ester linkage and subsequent rearrangements characteristic of aliphatic esters [35] [36] [37].
Environmental Hazard